molecular formula C10H10F2O4 B13701482 3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid

3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid

Cat. No.: B13701482
M. Wt: 232.18 g/mol
InChI Key: LGUXQOSTNCUJRC-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid is a chemical compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid typically involves the introduction of the difluoro and methoxy groups onto a phenyl ring, followed by the addition of the hydroxypropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxy group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxy group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylboronic acid
  • 2,5-Difluoro-4-methoxybenzeneboronic acid
  • 3,6-Difluoro-2-methoxyphenylboronic acid

Uniqueness

3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the hydroxypropanoic acid moiety, sets it apart from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

3-(2,5-difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H10F2O4/c1-16-9-4-6(11)5(2-7(9)12)3-8(13)10(14)15/h2,4,8,13H,3H2,1H3,(H,14,15)

InChI Key

LGUXQOSTNCUJRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CC(C(=O)O)O)F

Origin of Product

United States

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